molecular formula C22H28N4O3S2 B2900485 N-(3-acetamidophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954040-66-5

N-(3-acetamidophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2900485
CAS No.: 954040-66-5
M. Wt: 460.61
InChI Key: QURGPYIREGYJMH-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic thiazole derivative offered for research use in oncology and drug discovery. This compound is structurally related to a novel scaffold of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, which have been identified as active against both sensitive and resistant cancer cell lines . Research on this chemical family indicates potential utility across multiple cancer models, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . The mechanism of action for these bioactive molecules may involve a multimodal induction of cell death, concurrently triggering both apoptosis (programmed cell death) and autophagy . The presence of the thiazole ring, a common feature in medicinal chemistry, alongside the acetamidophenyl and cyclohexylmethyl moieties, contributes to the molecule's complexity and its potential to interact with specific biological targets. From a pharmacological perspective, analogs within this structural class have been reported to demonstrate promising in vitro potency and favorable pharmacokinetic properties, which are critical for investigative therapeutic applications . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S2/c1-15(27)24-17-8-5-9-18(10-17)25-21(29)14-31-22-26-19(13-30-22)11-20(28)23-12-16-6-3-2-4-7-16/h5,8-10,13,16H,2-4,6-7,11-12,14H2,1H3,(H,23,28)(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGPYIREGYJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Modified Thiazole Substituents

Compound 10 () :
  • Structure : N-(Cyclohexylmethyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
  • Key Differences: Replaces the thiazole core with a quinazolinone ring.
  • Activity: Targets type II NADH dehydrogenase and Mycobacterium tuberculosis, highlighting the role of the quinazolinone core in antimycobacterial activity .
Compound 4 () :
  • Structure : N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide.
  • Key Differences : Incorporates a piperazine-biphenylmethyl group instead of cyclohexylmethyl.
  • Activity : Acts as a P-glycoprotein (P-gp) inhibitor, enhancing paclitaxel bioavailability by 56–106.6% .
Compound 13 () :
  • Structure : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.
  • Key Differences : Substitutes cyclohexylmethyl with a methoxyphenyl-piperazine group.
  • Activity : Inhibits matrix metalloproteinases (MMPs), suggesting aromatic substituents favor anti-inflammatory applications .

Analogs with Varied Aromatic Moieties

Compound 5 () :
  • Structure: N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide.
  • Key Differences : Replaces 3-acetamidophenyl with a coumarin moiety.
  • Activity : Potent α-glucosidase inhibitor (IC₅₀: 1.2 µM), indicating coumarin enhances antidiabetic activity .
Compound 107b () :
  • Structure : N-(4-methylthiazol-2-yl)-2-m-tolylacetamide.
  • Activity : Broad-spectrum antimicrobial activity (MIC: 6.25–12.5 µg/mL), emphasizing the importance of small aromatic groups in antibacterial efficacy .

Analogs with Altered Aminoethyl Chains

CAS 954094-26-9 () :
  • Structure: N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide.
  • Key Differences: Propylamino group replaces cyclohexylmethyl.
  • Implications : Reduced steric bulk may improve solubility but decrease target affinity compared to the cyclohexylmethyl analog .
CAS 1021130-56-2 () :
  • Structure : 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide.
  • Key Differences : Methoxyphenyl and methylthiophenyl substituents.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed using the classic Hantzsch method, which involves cyclocondensation of a thiourea derivative with an α-haloketone. For Intermediate A:

  • Reactant 1 : Thiourea (NH₂CSNH₂)
  • Reactant 2 : 2-Chloro-1-(cyclohexylmethylamino)ethan-1-one

Procedure :
Thiourea (1.0 equiv) and 2-chloro-1-(cyclohexylmethylamino)ethan-1-one (1.1 equiv) are refluxed in ethanol for 12 hours. The reaction is monitored via TLC, and the product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3).

Mechanistic Insight :
The α-haloketone undergoes nucleophilic attack by the thiourea’s sulfur atom, followed by cyclization and elimination of HCl to form the thiazole ring.

Yield : 68–72% (based on analogous thiazole syntheses).

Functionalization with Thiol Group

The 2-thiol group is introduced via a thiol-ene reaction or nucleophilic substitution. A practical approach involves treating the thiazole with Lawesson’s reagent to convert a carbonyl group into a thiol, though this requires precise stoichiometry.

Synthesis of the Acetamide Side Chain (Intermediate B)

Acetylation of 3-Aminophenylacetamide

Procedure :
3-Aminophenylacetamide (1.0 equiv) is dissolved in anhydrous pyridine and treated with acetic anhydride (1.2 equiv) at 0°C. The mixture is stirred for 4 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated.

Yield : 85–90%.

Bromination of Acetamide

Procedure :
N-(3-Acetamidophenyl)acetamide (1.0 equiv) is reacted with N-bromosuccinimide (1.1 equiv) in CCl₄ under UV light for 6 hours. The product, 2-bromo-N-(3-acetamidophenyl)acetamide, is recrystallized from ethanol.

Yield : 75–80%.

Coupling of Thiazole and Acetamide Intermediates

Thioether Formation

Procedure :
Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) are dissolved in DMF with K₂CO₃ (2.0 equiv). The reaction is stirred at 60°C for 8 hours. The thiolate anion attacks the bromoacetamide, forming the thioether linkage.

Optimization Notes :

  • Excess K₂CO₃ ensures complete deprotonation of the thiol.
  • DMF enhances solubility but requires careful removal during purification.

Yield : 65–70%.

Introduction of the Cyclohexylmethylamide Group

Amide Coupling via Carbodiimide Chemistry

Procedure :
The ethyl ester intermediate (1.0 equiv) is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O. The acid is then coupled with cyclohexylmethylamine (1.2 equiv) using EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM. The reaction is stirred for 12 hours at room temperature.

Yield : 80–85%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (gradient elution from hexane:ethyl acetate 8:2 to 1:1). Fractions are analyzed via HPLC for purity (>95%).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.6 (s, 1H, thiazole-H), 4.3 (s, 2H, SCH₂), 2.8 (m, 2H, cyclohexyl-CH₂), 2.1 (s, 3H, COCH₃).
  • MS (ESI+) : m/z 488.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Hantzsch Thiazole High regioselectivity Requires toxic α-haloketones 68–72%
Thiol-ene Coupling Mild conditions Low functional group tolerance 60–65%
EDCl/HOBt Amidation High efficiency Cost of coupling reagents 80–85%

Industrial-Scale Considerations

The patent-pending method in US10336749B2 advocates for chromatography-free purification via crystallization, which reduces costs. For the target compound, recrystallization from ethanol/water (7:3) achieves >90% purity, aligning with Good Manufacturing Practices (GMP).

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-acetamidophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by sequential acylation and thioether coupling. Key steps include:

  • Thiazole Core Synthesis : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
  • Thioether Coupling : Reaction of thiol-containing intermediates with bromoacetamide derivatives in basic conditions (e.g., NaH in THF) .
  • Acylation : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
    Critical Parameters :
  • Temperature : Excess heat (>80°C) during thiazole formation may degrade intermediates; optimal range: 60–70°C .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require rigorous purification .
  • Reaction Time : Thioether coupling typically completes within 4–6 hours under nitrogen .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Answer: A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of thiazole and acetamide groups (e.g., δ 2.1–2.3 ppm for methylene protons adjacent to thioether) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass within 3 ppm error) .
  • HPLC-PDA : Quantifies purity (>95% by area normalization) and detects trace byproducts (e.g., unreacted thiol precursors) .
  • Elemental Analysis : Confirms C, H, N, S content (±0.3% deviation) .

Q. What methodologies are recommended for preliminary evaluation of biological activity?

Answer:

  • In Vitro Assays :
    • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination after 48-hour exposure .
    • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Molecular Docking : Preliminary interaction analysis with target proteins (e.g., EGFR kinase or bacterial DHFR) using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal Assays : Validate conflicting results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., residual solvents affecting cytotoxicity) .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., cyclohexylmethyl vs. benzyl in the amide group) and assess changes in potency .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) using Schrödinger Phase .

Q. How can mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} against purified enzymes (e.g., topoisomerase II for anticancer activity) .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways in treated cells .
  • Crystallography : Co-crystallize with target proteins (e.g., kinase domains) to resolve binding modes .

Q. What approaches optimize solubility and stability for in vivo studies?

Answer:

  • Salt Formation : Test hydrochloride or sodium salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release .
  • Forced Degradation Studies : Expose to heat, light, and pH extremes; monitor degradation via UPLC-QTOF .

Q. How should analytical methods be validated for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS Validation :
    • Linearity : R2^2 >0.99 over 1–1000 ng/mL range.
    • LOD/LOQ : ≤0.3 ng/mL and ≤1 ng/mL, respectively.
    • Matrix Effects : Assess ion suppression in plasma using post-column infusion .
  • Stability Tests : Validate freeze-thaw (3 cycles), short-term (24h at RT), and long-term (-80°C, 30 days) stability .

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